The diagram below illustrates the signaling pathway of T-cell activation that voclosporin inhibits, and the key experimental data supporting its efficacy.
This compound inhibits calcineurin to block T-cell activation.
This compound's efficacy is supported by pivotal clinical trials (AURORA 1 and 2) comparing it to placebo, both in combination with mycophenolate mofetil (MMF) and low-dose glucocorticoids [1].
Table: Key Efficacy Outcomes from AURORA Clinical Trials
| Efficacy Measure | AURORA 1 (1-Year Results) | AURORA 2 (3-Year Results) |
|---|---|---|
| Study Design | Phase 3, randomized, double-blind, placebo-controlled [2]. | Open-label continuation study [1]. |
| Treatment Arms | This compound (23.7 mg BID) + MMF + steroids vs. Placebo + MMF + steroids [2]. | Patients from AURORA 1 continued their original blinded treatment [1]. |
| Primary Renal Response at 52 Weeks | 40.8% vs. 22.5% [2]. | Not applicable (follow-up study). |
| Complete Renal Response at 3 Years | Not applicable. | 50.9% vs. 39.0% (Odds Ratio: 1.74) [1]. |
| eGFR Slope (over 2 years in AURORA 2) | Not applicable. | -0.2 mL/min/1.73 m² (this compound) vs. -5.4 mL/min/1.73 m² (Control) [1]. |
Experimental Protocol from AURORA 1 Trial [3]:
While effective, this compound requires careful safety monitoring due to its immunosuppressive nature and class effects [4].
Table: Key Safety Considerations and Monitoring Requirements
| Safety Aspect | Details | Recommended Monitoring |
|---|---|---|
| Boxed Warnings | Increased risk of malignancies (e.g., skin cancer, lymphoma) and serious infections [4]. | Skin examinations; prompt evaluation for infections [4]. |
| Common Adverse Events | Headache, diarrhea, UTI, heartburn, alopecia, hypertension, decreased GFR [1] [4]. | Symptom management. |
| Nephrotoxicity | Dose-dependent reduction in GFR; eGFR slope stable in long-term this compound-treated patients [2] [1]. | Assess eGFR before initiation and monitor regularly [4]. |
| Hypertension | A common side effect [4]. | Monitor blood pressure during treatment [4]. |
| Drug-Drug Interactions | Strong CYP3A4 inhibitors (e.g., ketoconazole) and inducers; OATP1B1 substrates (e.g., statins) [4]. | Review concomitant medications. Avoid grapefruit products [4]. |
This compound is considered a second-generation calcineurin inhibitor with several advantages over traditional CNIs like cyclosporine [2] [5]:
| Parameter | Value | Details & Conditions |
|---|---|---|
| Bioavailability (F) | ~50% (predicted) [1] | Similar to conventional cyclosporine formulation; absolute value not definitively established [1]. |
| T~max~ | 1.5 hours (median) [2] | Range: 1 - 4 hours when taken on an empty stomach [3] [2]. |
| C~max~ | ~955.5 ng/mL [2] | Dose-dependent. At therapeutic dose (23.7 mg BID), steady-state C~peak~ is derived to be 50-70 ng/mL [1]. |
| AUC | ~7693.6 ng/mL•h [2] | Area Under the Curve shows non-linear, over-proportional increase with dose [1] [4]. |
| Apparent Volume of Distribution (Vd/F) | 2154 L [1] [3] [2] | Indicates extensive distribution into tissues. |
| Protein Binding | 97% [1] [3] [2] | Highly bound to plasma proteins. Also has high affinity for red blood cells [1] [3]. |
| Apparent Clearance (CL/F) | 60 - 63.6 L/h [1] [2] | At steady-state. Reduced in patients with hepatic or renal impairment [2]. |
| Primary Metabolic Pathway | CYP3A4 [3] [2] | A major metabolite is 8-fold less potent and constitutes ~16.7% of total exposure [3] [2]. |
| Elimination Half-Life (T~1/2~) | ~30 hours (terminal) [1] [3] [2] | Multi-compartmental kinetics. The dominant, effect-indicative half-life at therapeutic troughs (10-20 ng/mL) is estimated at ~7 hours, informing the twice-daily dosing [1]. |
| Excretion | Feces: ~88% Urine: ~2% [2] | Minimal renal excretion of unchanged drug [1]. |
The pharmacokinetic profile of this compound is defined by several critical features that differentiate it from older calcineurin inhibitors.
The metabolic pathway and key disposition processes are summarized in the following diagram:
For researchers aiming to study the pharmacokinetics of this compound, the methodologies from foundational studies provide a robust framework.
The structural model and micro-constants derived from compartmental analysis provide deep insight into the dynamic behavior of this compound, as shown in the logic flow of its analysis below.
Voclosporin is a cyclic undecapeptide and a structural analog of cyclosporine A (CsA) [1] [2]. The key difference is a single carbon extension to the functional group at the amino acid-1 residue [3] [4] [2].
The following diagram illustrates the metabolic pathway and its consequences:
As a sensitive CYP3A4 substrate, this compound is highly susceptible to pharmacokinetic drug interactions [4] [5]. The table below summarizes key interaction data from clinical studies:
| Precipitant Drug | Effect on this compound Exposure | Clinical Management |
|---|
| Ketoconazole (strong CYP3A4/P-gp inhibitor) | ↑ Cmax: 6.4-fold ↑ AUC: 18-fold [4] [6] | Contraindicated [5]. | | Verapamil (moderate CYP3A4/P-gp inhibitor) | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold [4] | Reduce this compound dose to 15.8 mg AM / 7.9 mg PM [5]. | | Rifampin (strong CYP3A4 inducer) | ↓ AUC: 87% - 90% [4] [7] | Contraindicated [5]. |
Furthermore, this compound is an inhibitor of P-glycoprotein (P-gp). When co-administered with P-gp substrates like digoxin, it increased digoxin exposure (AUC) by 25%, necessitating monitoring and potential dose adjustment of the concomitant drug [4] [6] [5].
The key findings on this compound's metabolism are derived from well-established clinical drug interaction study designs.
A standard five-study design in healthy volunteers (n=24 per study) assessed interactions [4] [6]:
A recent mouse study investigated how CYP3A4 inhibition/induction affects kidney exposure [7]:
The experimental workflow for these studies can be visualized as follows:
Voclosporin's pharmacodynamic action is mediated through a precise inhibition of the calcineurin pathway, which is central to T-cell activation, and a secondary stabilization of kidney podocytes.
Diagram of this compound's dual mechanism of action in T-cells and podocytes.
This compound is a structural analog of cyclosporine A, modified by a single carbon extension at the amino acid-1 position [1] [2]. This change confers several key advantages:
The pharmacodynamic profile of this compound is supported by robust clinical trial data. Key experimental findings and methodologies from pivotal studies are summarized below.
| Trial / Data Source | Experimental Design & Methodology | Key Pharmacodynamic & Efficacy Findings |
|---|
| AURORA 1 [4] [5] [6] | Design: Phase 3, RCT, double-blind, placebo-controlled. Population: Adults with active LN (Class III, IV, or V). Intervention: this compound (23.7 mg BID) + MMF + low-dose steroids vs. Placebo + MMF + low-dose steroids. Primary Endpoint: Renal Response at 52 weeks. | this compound group achieved significantly higher renal response rates (40.8%) vs. control (22.5%) [4]. Demonstrated potent immunosuppression and anti-proteinuric effect. | | AURORA 2 [5] [6] | Design: Long-term extension study of AURORA 1. Methodology: Patients from AURORA 1 continued the same blinded treatment for up to 36 months total. Assessed long-term safety and sustained efficacy. | Confirmed durability of the renal response. Safety profile consistent with AURORA 1, showing stable kidney function and no new safety signals over 3 years [5] [6]. | | PK/PD Modeling [3] [7] | Methodology: Graphical analysis of published concentration-time data and dose-response curves from multiple studies to derive PK/PD parameters (CE₅₀, Hill coefficient, half-life). | Quantified the relationship between drug exposure and effect. Established that a twice-daily dosing regimen maintains trough concentrations (10-20 ng/mL) within the therapeutic window for effective immunosuppression while staying below predicted toxicity thresholds [3] [7]. |
This compound represents an advancement in the CNI class. Its defined dual mechanism of action, superior potency to cyclosporine, more predictable pharmacokinetic profile, and a potentially improved safety margin make it a valuable option for the long-term management of lupus nephritis [4] [3] [2]. Its role in relation to other emerging therapies, such as belimumab (a B-cell targeting therapy), through strategies like patient stratification, combination, or sequential therapy, is a key area for ongoing clinical investigation [2].
The table below summarizes key experimental data on voclosporin's binding and functional potency.
| Parameter | Value for this compound | Value for Z-ISA247 (Stereoisomer) | Measurement Method / Context |
|---|---|---|---|
| Binding Affinity (Kd) for CypA | 15 nM [1] [2] | 61 nM [1] [2] | Fluorescence spectroscopy [1] [2] |
| Half-maximum Immunosuppressive Effect (CE50) | 50 ng/mL [3] | Not Applicable | Pharmacodynamic analysis in clinical context [3] |
| Immunosuppressive Potency | Higher than Cyclosporin A [1] [2] | Lower than E-ISA247 [1] [2] | In vitro and in vivo models [1] [2] |
For researchers looking to reproduce or understand the foundational data, here are the methodologies from key studies.
This protocol was used to solve the structures of CypA bound to this compound and its stereoisomer.
This computational method predicts the orientation and affinity of a small molecule (ligand) within a protein's binding site.
The following diagram illustrates the established immunosuppressive pathway of this compound and its recently investigated neuroprotective potential.
The diagram shows this compound's primary immunosuppressive action via the calcineurin pathway [1] [2] [6], and its potential neuroprotective role through AChE inhibition [4] [5].
Table 1: Dual Mechanism of Action of Voclosporin [1] [2]
| Mechanism Target | Biological Action | Therapeutic Outcome |
|---|---|---|
| T-Cell Inhibition | Binds cyclophilin A, inhibits calcineurin, blocks NFAT dephosphorylation and nuclear translocation | Reduces production of IL-2 and other pro-inflammatory cytokines, suppressing T-cell activation and proliferation |
| Podocyte Stabilization | Inhibits calcineurin-mediated dephosphorylation of synaptopodin, preventing its catabolism | Stabilizes the actin cytoskeleton in podocytes, directly reducing proteinuria and preserving the glomerular filtration barrier |
Table 2: Efficacy and Safety from the AURORA 1 Phase 3 Trial [3]
| Trial Aspect | Details |
|---|---|
| Design | Double-blind, randomized, placebo-controlled, phase 3 trial at 142 sites in 27 countries (NCT03021499) |
| Participants | 357 adults with active LN (biopsy-proven class III, IV, or V) |
| Intervention | This compound (23.7 mg twice daily) vs. Placebo, both combined with background MMF and low-dose steroids |
| Primary Endpoint | Complete Renal Response (CRR) at 52 weeks • CRR Definition: UPCR ≤0.5 mg/mg, stable eGFR (no confirmed decrease >20% from baseline), no rescue medication, and minimal steroids (≤10 mg/day for ≥3 consecutive days prior to week 52 assessment) | | Key Efficacy Result | This compound: 41% (73/179) vs. Placebo: 23% (40/178); Odds Ratio 2.65 (95% CI 1.64-4.27; p<0.0001) | | Key Safety Result | Serious Adverse Events (SAEs) occurred in 21% of patients in both groups. The most frequent serious infection (pneumonia) was balanced (4% each). Deaths: 1 in this compound group, 5 in placebo group, none considered treatment-related. |
While the primary development path for this compound was in LN, a 2023 preclinical study investigated its potential in steroid-refractory ulcerative colitis, providing evidence of its broader anti-inflammatory efficacy [4].
Table 3: Summary of Preclinical Colitis Study [4]
| Study Element | Methodology Detail |
|---|---|
| Objective | Assess therapeutic potential of this compound in acute severe steroid-refractory ulcerative colitis. |
| Disease Model | Dextran Sodium Sulfate (DSS)-induced colitis in C57BL/6J wild-type mice. |
| Experimental Groups | • this compound (10 mg/kg/day, i.p.) • Cyclosporine A (10 mg/kg/day, i.p.) • Solvent control (3% ethanol in sunflower oil) | | Treatment Protocol | Daily intraperitoneal injections began 3 days before DSS administration and continued until the end of the experiment. | | Key Assessments | • Disease Activity: Weight loss, diarrhea, rectal bleeding. • Endoscopy: Mucosal damage scoring on day 8. • Histology & Immunofluorescence: Tissue inflammation, ulceration (H&E), neutrophil influx (NE staining), epithelial integrity (E-Cadherin). • Cytokine Analysis: Multiplex immunoassays on tissue. | | Conclusion | Both this compound and cyclosporine A strongly ameliorated the course of DSS-induced colitis and reduced severity in a similar manner, identifying this compound as biologically effective in a preclinical model of colitis. |
The diagrams below illustrate the logical flow of the key preclinical experiment and the molecular signaling pathway targeted by this compound.
Experimental workflow for preclinical colitis study [4]
This compound mechanism: inhibits T-cell activation and stabilizes podocytes [1] [2]
This compound's structural design provides several pharmacokinetic and safety advantages [4] [1] [2]:
For researchers designing future studies, note the following key points [5] [1] [6]:
The table below summarizes the core quantitative data on voclosporin's half-life, clearance, and distribution. It is important to note the presence of multiple half-lives, which are dose-dependent and critical for understanding its pharmacokinetic profile [1].
| Parameter | Value / Range | Conditions / Notes |
|---|---|---|
| Apparent Oral Clearance (CL/F) | 60 - 63.6 L/h | At steady-state [2] [1]. |
| Apparent Volume of Distribution (Vd/F) | 2,154 L | Extensive tissue distribution [3] [2] [1]. |
| Terminal Half-Life (T~1/2~) | ~30 hours (24.9 - 36.5 hrs) | Associated with very low plasma concentrations; less relevant for dosing intervals [3] [1]. |
| Dominant / Effect-Indicative Half-Life | ~7 hours | Observed at therapeutic doses (e.g., 23.7 mg); more relevant for the dosing phase [1]. |
| Dose-Dependent Half-Life | 3.0 - 18.1 hours | Ranges from low (0.25 mg/kg) to high doses (4.5 mg/kg) [1]. |
| Protein Binding | ~97% | Primarily to plasma proteins [3] [1]. |
| Route of Elimination | Feces (~88%), Urine (~2%) | Parent drug and metabolites [3] [4]. |
This compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it is also a substrate and inhibitor of P-glycoprotein (P-gp) [3] [5]. The following diagram illustrates its primary metabolic pathway and major sites for drug interactions.
This compound is metabolized by CYP3A4 and transported by P-gp. Inhibitors and inducers of these proteins significantly impact its plasma concentration.
For research and development purposes, understanding the foundational clinical studies is critical. Here are the methodologies for two pivotal drug-interaction studies.
This study assessed the impact of a strong CYP3A4 inhibitor on this compound exposure.
This study evaluated the impact of a strong CYP3A4 inducer on this compound exposure.
The table below summarizes the key quantitative pharmacokinetic data for this compound.
| Parameter | Value | Notes & Clinical Implications |
|---|---|---|
| Protein Binding | ~97% [1] [2] [3] | High binding to plasma proteins; potential for drug interactions. |
| Apparent Volume of Distribution (Vd) | 2,154 L [1] [2] [4] | Large Vd indicates extensive tissue distribution beyond the blood plasma. |
| Bioavailability | ~50% (predicted) [4] | Absolute bioavailability not officially stated; estimated based on similarity to cyclosporine. |
| Time to Peak Concentration (Tmax) | 1.5 hours (median); range 1-4 hours [1] [5] | Rapid absorption when taken on an empty stomach. |
| Clearance | 63.6 L/h (mean apparent steady-state) [1] [2] | Reduced in patients with hepatic or renal impairment [1]. |
| Elimination Half-Life | ~30 hours (average terminal) [1] [2] | The dominant half-life at therapeutic levels is shorter, around 7 hours, supporting twice-daily dosing [4]. |
| Route of Elimination | Feces (~88%); Urine (~2%) [1] | Primarily metabolized by CYP3A4; a major metabolite is 8-fold less potent [1] [2]. |
This compound is a structural analog of cyclosporine A but with a modified amino acid residue that confers a higher binding affinity for cyclophilin A and more potent inhibition of calcineurin [1] [2] [6]. Its mechanism involves dual immunomodulatory and direct renal protective effects, as illustrated below.
Dual pathways of this compound: inhibits T-cell activation and stabilizes podocytes.
This dual pathway underpins the drug's efficacy in lupus nephritis by simultaneously suppressing the underlying autoimmune activity and directly protecting the kidney's filtration barrier to reduce proteinuria [2] [6].
For researchers investigating this compound's properties, here are methodologies for critical experiments.
This protocol is used to study this compound's interaction with targets like calcineurin or acetylcholinesterase (AChE) [7].
This Ellman's method measures this compound's direct inhibitory effect on AChE enzyme activity [7].
The pharmacokinetic profile of this compound directly impacts its clinical use.
Stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods are critical for the quantitative determination of Voclosporin in bulk drug substances and pharmaceutical dosage forms. These methods are validated to ensure identity, potency, purity, and stability across various conditions.
The table below summarizes the chromatographic conditions from three distinct, published methodologies:
| Parameter | Method 1 (Syeda Afifa, 2025) [1] | Method 2 (Health Informatics Journal) [2] | Method 3 (QbD-Based Method, 2024) [3] |
|---|---|---|---|
| Column | Agilent 150 (4.8 μm x 5 μm) | Agilent C18 (250 x 4.0 mm, 5 µm) | Waters X-Terra RP-18 (250 x 4.6 mm, 5μ) |
| Mobile Phase | 0.5% Formic Acid : Acetonitrile (80:20) | 0.01N Phosphate Buffer : Acetonitrile (70:30) | Potassium Dihydrogen Phosphate : Acetonitrile (51:49.1% v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection Wavelength | 218 nm | 220 nm | 231 nm |
| Column Temperature | 26 °C | 30 °C | Ambient |
| Retention Time | 2.153 min | 2.446 min | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified |
This protocol is adapted from the published methods, with Method 1 used as the primary example [1].
The following diagram outlines the logical workflow for the method development and validation process.
To prove the method is "stability-indicating," the this compound sample is subjected to various stress conditions to induce degradation. The method should successfully resolve the degradants from the pure this compound peak [3].
After stress, the samples are analyzed against a fresh standard. The peak purity of the main this compound peak is assessed using a PDA detector to confirm there is no co-elution with degradants.
According to ICH guidelines, the developed method must be validated. The table below summarizes typical validation data from the cited studies [1] [2] [3].
| Validation Parameter | Results & Acceptance Criteria |
|---|---|
| Precision (% RSD) | Method Precision: 0.7% (n=6) [1]. Repeatability: 0.1% - 0.7% [2] [3]. |
| Accuracy (% Recovery) | 99.93% - 100.46% [1] [2]. |
| Linearity | Correlation Coefficient (r²) ≥0.999. Range: Typically 50-150% of target concentration. |
| Specificity | No interference from blank, placebo, or degradants. Confirmed via forced degradation studies [3]. |
| LOD & LOQ | LOD: 0.04 - 0.15 µg/mL. LOQ: 0.12 - 0.47 µg/mL [1] [2]. |
| Robustness | Method was robust against deliberate, small changes in flow rate, mobile phase composition, and temperature [3]. |
To underscore the importance of robust analytical methods, it is helpful to understand the drug substance itself.
The following diagram summarizes the primary mechanism of action of this compound at the cellular level.
Voclosporin (a novel calcineurin inhibitor) in combination with mycophenolate mofetil (MMF) and low-dose glucocorticoids represents a significant advancement in the management of lupus nephritis, a severe renal manifestation of systemic lupus erythematosus that affects approximately 30-50% of patients with this autoimmune condition. This triple therapy regimen has demonstrated superior efficacy over traditional dual immunosuppressive regimens, achieving significantly higher rates of complete renal response while permitting reduced glucocorticoid exposure. The synergistic mechanism of action targets both T-cell activation (this compound) and lymphocyte proliferation (MMF), providing multi-faceted immunomodulation that addresses the complex pathophysiology of lupus nephritis. Recent network meta-analyses of randomized controlled trials have established this combination as a preferred treatment option for induction therapy in active lupus nephritis, supported by both pivotal clinical trials and growing real-world evidence [1] [2].
Table 1: Key Efficacy Outcomes from Clinical Trials of this compound + MMF Combination Therapy
| Trial/Study | Patient Population | Complete Renal Response Rate | Proteinuria Reduction | Safety Outcomes |
|---|---|---|---|---|
| AURORA 1 (RCT) | Active LN (n=357) | 40.8% vs. 22.5% (control) at 52 weeks [3] | UPCR ≤0.5 mg/mg: 52% vs. 41.1% (control) at 6 months [4] | Comparable SAEs; reversible eGFR dip in this compound group |
| AURORA 2 (Extension) | AURORA 1 completers (n=216) | 50.9% maintained response at 3 years [5] | Sustained proteinuria reduction | No new safety signals with long-term exposure |
| Network Meta-Analysis | 5,146 patients across 38 RCTs [1] | RR 1.9 vs. MMF alone (95% CI 1.47-2.47) [1] | Earlier 50% UPCR reduction (29 vs. 84 days) [4] | High certainty evidence for benefit-risk profile |
| Enlight-LN Registry (Real-world) | 229 patients with active LN [6] | Median UPCR: 2.3 g/g to 0.9 g/g at 6 months | eGFR stable (89.3 to 82.0 mL/min/1.73 m²) | Consistent with established safety profile |
Table 2: Histopathological Outcomes from Repeat Renal Biopsies in AURORA Trials
| Parameter | This compound Group (n=16) | Control Group (n=10) | Significance |
|---|---|---|---|
| Chronicity Index Change | No change (n=8) or change ≤2 (n=6) | No change (n=3) or change ≤2 (n=6) | No significant difference [7] |
| Active Lesions | Improvement in most patients | Variable improvement | Enhanced resolution with this compound |
| Nephrotoxicity Signs | No specific trends | No specific trends | No this compound-associated nephrotoxicity [7] |
| Vascular Lesions | No notable progression | No notable progression | Comparable between groups |
| Tubular Changes | Minimal to moderate | Minimal to moderate | No treatment-associated damage |
The clinical efficacy of this combination is further substantiated by real-world evidence from the Enlight-LN registry, which includes diverse patient populations with high representation of Black/African American (38.0%) and Hispanic/Latino (35.4%) patients, groups traditionally at higher risk for severe lupus nephritis. These data demonstrate consistent reductions in proteinuria and stable estimated glomerular filtration rates over time, mirroring the outcomes observed in rigorous clinical trial settings [6]. Additionally, analysis of repeat renal biopsies from the AURORA trial participants has provided reassuring safety evidence, showing no significant increase in chronicity indices or histologic evidence of nephrotoxicity after approximately 18 months of continuous this compound treatment [7]. This combination approach aligns with the 2024 American College of Rheumatology Lupus Nephritis Guideline recommendation for triple immunosuppressive therapy as initial treatment for active lupus nephritis, reflecting the evolving standard of care that maximizes efficacy while minimizing corticosteroid-related toxicity [6].
The therapeutic synergy between this compound and mycophenolate mofetil in lupus nephritis management stems from their complementary mechanisms targeting distinct but interconnected pathways in the immunopathological cascade of renal inflammation. This compound, a novel calcineurin inhibitor, primarily modulates T-cell activation by forming a complex with cyclophilin that binds to and inhibits calcineurin, thus preventing nuclear factor of activated T-cells (NFAT) dephosphorylation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of critical pro-inflammatory cytokines including interleukin-2 (IL-2), IL-3, and IL-4, thereby impeding T-cell proliferation and differentiation [3]. Simultaneously, this compound exhibits direct podoprotective effects by stabilizing the actin cytoskeleton of podocytes and preserving slit diaphragm architecture through synaptopodin modulation, which helps maintain glomerular filtration barrier integrity and reduces proteinuria independently of its immunomodulatory actions [5].
Mycophenolate mofetil exerts its immunosuppressive effects through its active metabolite, mycophenolic acid (MPA), which acts as a selective, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme serves as a rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells such as activated lymphocytes. By depleting intracellular guanosine nucleotide pools, MPA effectively suppresses both T-cell and B-cell proliferation, thereby dampening the cellular and humoral immune responses central to lupus nephritis pathogenesis [8] [9]. Recent research has revealed additional mechanisms through which MMF contributes to immunomodulation, including the induction of apoptosis in effector CD4+ and CD8+ T cells, downregulation of activation-induced CD25 expression, and generation of Foxp3+CD25+CD4+ and Foxp3+CD25+CD8+ regulatory T cells (Tregs). These effects collectively promote a shift in the Treg/activated Teff cell balance toward increased proportional representation of regulatory populations, fostering a more tolerogenic immune environment [8].
Diagram 1: Synergistic Mechanisms of this compound and Mycophenolate Mofetil in Lupus Nephritis. The diagram illustrates the complementary pathways through which this compound (calcineurin inhibition and podocyte stabilization) and mycophenolate mofetil (IMPDH inhibition) target distinct aspects of lupus nephritis immunopathology, resulting in enhanced renal response and corticosteroid-sparing effects.
The interconnected immunomodulatory pathways targeted by this drug combination create a comprehensive suppression of the aberrant immune responses in lupus nephritis. This compound's inhibition of early T-cell activation events combined with MMF's blockade of lymphocyte proliferation results in multi-stage suppression of the cellular immune response. This is particularly relevant in lupus nephritis, where T-cell abnormalities include enhanced calcium influx and Syk pathway activation due to quantitative and functional deficiencies of CD3ζ chains. The combination effectively addresses these lupus-specific T-cell defects while simultaneously controlling B-cell activity through reduced T-cell help and direct antiproliferative effects on B lymphocytes [8] [3]. Furthermore, the podocyte-stabilizing effects of this compound directly address the glomerular permeability defect that underlies proteinuria, a key clinical manifestation and driver of progressive renal injury in lupus nephritis. This direct renal protection complements the immunomodulatory actions of both drugs, resulting in the superior clinical outcomes observed in clinical trials, including more rapid and complete reduction of proteinuria and higher rates of complete renal remission compared to MMF alone [5] [4].
In vitro characterization of this compound and mycophenolate mofetil's immunomodulatory effects requires comprehensive assessment of their impacts on lymphocyte proliferation, activation, and cytokine production. These protocols enable researchers to elucidate the molecular mechanisms underlying the synergistic therapeutic effects observed in clinical studies, providing foundational data for drug development and optimization. The experimental approaches outlined below employ standardized methodologies with appropriate controls to ensure reproducibility and reliability of results, incorporating both individual drug evaluations and combination treatments to identify potential synergistic interactions [8] [3].
Protocol 1: T-cell Proliferation and Activation Assay
Protocol 2: B-cell Proliferation and Differentiation Assay
Protocol 3: Regulatory T-cell Induction Assay
Biochemical characterization of MMF's mechanism of action provides critical insights into its immunosuppressive potency and potential interactions with this compound. This protocol details the assessment of IMPDH enzymatic activity and intracellular nucleotide pools in lymphocytes following drug exposure, enabling researchers to quantify the pharmacodynamic effects of MPA and its potential modulation by calcineurin inhibition [8] [9].
Protocol 4: IMPDH Activity and Guanine Nucleotide Measurement
In vivo evaluation of this compound and MMF combination therapy employs established murine lupus models that recapitulate key features of human lupus nephritis, including autoantibody production, immune complex deposition, and progressive renal injury. The MRL/MpJ-Faslpr (MRL/lpr) mouse model represents the gold standard for preclinical assessment of lupus nephritis therapeutics due to its spontaneous development of severe autoimmune disease with renal manifestations closely resembling human lupus nephritis. These protocols detail the comprehensive evaluation of therapeutic efficacy, including assessment of proteinuria, renal histopathology, and immunologic parameters [8].
Protocol 5: MRL/lpr Therapeutic Intervention Study
Table 3: Experimental Endpoints for Murine Lupus Nephritis Studies
| Parameter Category | Specific Measurements | Timepoints | Methodology |
|---|---|---|---|
| Renal Function | Urine albumin-to-creatinine ratio | Biweekly | ELISA and colorimetric assays |
| Serum creatinine, BUN | Monthly | Enzymatic/colorimetric methods | |
| Serology | Anti-dsDNA autoantibodies | Monthly | ELISA |
| Total IgG, IgG subclasses | Terminal | Multiplex immunoassay | |
| Complement C3 levels | Monthly | Immunoturbidimetric assay | |
| Histopathology | Glomerular activity index | Terminal | Semi-quantitative scoring (0-4) |
| Interstitial inflammation | Terminal | Semi-quantitative scoring (0-3) | |
| Immune complex deposition | Terminal | Immunofluorescence intensity | |
| Immunophenotyping | T-cell and B-cell subsets | Terminal | Flow cytometry |
| Activation markers (CD69, CD25) | Terminal | Flow cytometry | |
| Spleen and lymph node weights | Terminal | Gravimetric measurement |
Comprehensive renal histology evaluation provides critical insights into the structural correlates of therapeutic efficacy and potential drug-related toxicity. This protocol outlines standardized methodology for processing and analyzing renal tissue from preclinical studies, with emphasis on scoring systems that effectively capture disease activity and chronicity changes relevant to lupus nephritis [7].
Protocol 6: Renal Histopathology Processing and Scoring
Translating preclinical findings to human clinical trials requires carefully designed study protocols with appropriate endpoints that accurately capture both efficacy and safety parameters. The success of this compound and MMF combination therapy in lupus nephritis has been established through pivotal phase 2 and 3 clinical trials that employed standardized response criteria and comprehensive safety monitoring. This section outlines key methodological considerations for clinical trial design based on the successful approaches implemented in the AURA-LV and AURORA trials, which led to regulatory approval of this combination [1] [4].
Protocol 7: Randomized Controlled Trial Design for Lupus Nephritis
Protocol 8: Renal Histopathology Substudy Design
Comprehensive biomarker assessments in clinical trials provide insights into drug mechanisms, pharmacodynamic effects, and potential predictors of treatment response. The following protocol details standardized approaches for biomarker evaluation in lupus nephritis clinical trials, with particular relevance to this compound and MMF combination therapy [8] [3].
Protocol 9: Peripheral Blood Immunophenotyping in Clinical Trials
Table 4: Biomarker Monitoring in Lupus Nephritis Clinical Trials
| Biomarker Category | Specific Assays | Sampling Timepoints | Clinical Correlations |
|---|---|---|---|
| Renal Function | Urine protein-to-creatinine ratio | Every 4 weeks | Primary efficacy endpoint |
| Serum cystatin C, eGFR | Every 4 weeks | Renal function trajectory | |
| Urine sediment analysis | Baseline, week 24, week 52 | Disease activity | |
| Autoantibodies | Anti-dsDNA (ELISA and Crithidia) | Baseline, week 12, week 24, week 52 | Immunologic activity |
| Anti-C1q antibodies | Baseline, week 52 | Renal flare prediction | |
| Extractable nuclear antigens | Baseline | Disease characterization | |
| Complement System | C3, C4 levels | Every 4 weeks | Disease activity |
| Alternative pathway markers (Bb) | Baseline, week 24, week 52 | Pathway-specific activation | |
| Lymphocyte Subsets | T-cell and B-cell phenotyping | Baseline, week 12, week 52 | Immunomodulatory effects |
| Treg/Teff ratio | Baseline, week 12, week 52 | Mechanism of action | |
| Inflammatory Mediators | Serum cytokines (IL-6, IL-10, IFN-α) | Baseline, week 4, week 24 | Inflammatory burden |
| Urine cytokines (MCP-1, TWEAK) | Baseline, week 12, week 52 | Renal-specific inflammation |
Understanding the pharmacokinetic profile and pharmacodynamic effects of this compound and MMF is essential for optimal dosing and management of drug interactions. This compound exhibits favorable pharmacokinetic properties including linear kinetics that do not require therapeutic drug monitoring, distinguishing it from traditional calcineurin inhibitors. This section provides standardized protocols for assessing drug exposure and its relationship to both efficacy and safety parameters [3].
Protocol 10: Pharmacokinetic Sampling and Analysis
Successful implementation of these application notes and protocols requires attention to potential technical challenges and consideration of alternative approaches when standard methods yield suboptimal results. This section addresses common issues encountered during experimental and clinical evaluation of this compound and MMF combination therapy, along with recommended solutions [8] [3].
Common Technical Challenges and Solutions:
Optimization Strategies for Combination Therapy Studies:
Voclosporin is a novel calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis in combination with background immunosuppressive therapy. As a second-generation CNI, it offers a dual mechanism of action by inhibiting T-cell activation and cytokine production while simultaneously promoting podocyte stability in the kidney, thereby reducing proteinuria and preserving renal function [1]. Unlike traditional calcineurin inhibitors, this compound features a more consistent pharmacokinetic profile with lower intra-patient variability, contributing to its predictable dosing regimen and reduced monitoring requirements [2]. The structural optimization of this compound, which includes an alteration in the amino acid residue at position 1, results in improved metabolic stability and potency compared to earlier CNIs like cyclosporine [3].
For researchers and clinicians, understanding the food effects on this compound pharmacokinetics is crucial for optimizing therapeutic outcomes. The administration requirements significantly influence drug absorption, bioavailability, and ultimately, clinical efficacy in managing lupus nephritis. This document provides comprehensive application notes and experimental protocols regarding this compound administration, with particular emphasis on food effects, pharmacokinetic parameters, and clinical monitoring considerations based on current evidence and labeling information.
This compound has specific administration requirements that significantly impact its absorption and bioavailability. The standard recommended dose for adults with active lupus nephritis is 23.7 mg twice daily [4] [5], taken approximately 12 hours apart. The capsules must be swallowed whole and should not be crushed, chewed, or dissolved prior to administration [6] [5].
The most critical administration consideration is the timing relative to food intake. According to the manufacturer's labeling and clinical guidelines, this compound should be taken on an empty stomach - specifically either 1 hour before or 2 hours after a meal [4] [6] [2]. This recommendation is based on pharmacokinetic studies demonstrating that food affects the rate and extent of this compound absorption, potentially leading to subtherapeutic or toxic drug levels if not properly administered.
The interaction between this compound and food involves several physiological mechanisms that can alter its pharmacokinetic profile. The presence of food in the gastrointestinal tract, particularly high-fat meals, can significantly impact drug absorption through multiple pathways. Food can delay gastric emptying, alter gastrointestinal pH, stimulate bile secretion, and potentially interact directly with drug molecules or formulation components. For this compound, which has low solubility and high permeability characteristics (BCS Class II), these factors collectively influence the dissolution rate and absorption efficiency [3].
Table 1: Clinical Implications of Food Effects on this compound Pharmacokinetics
| Parameter | Fasted State | Fed State | Clinical Significance |
|---|---|---|---|
| Absorption Rate | Optimal | Delayed and variable | May affect time to reach therapeutic concentration |
| Bioavailability | Consistent and predictable | Unpredictable | Impacts efficacy and safety profile |
| Peak Concentration (C~max~) | Consistent | Variable | May correlate with toxicity risk |
| Trough Concentration (C~min~) | Stable | Fluctuating | Impacts immunosuppressive effect maintenance |
| Dose Adjustment Requirements | Not typically needed | Potentially necessary | Complicates dosing regimen |
Additionally, patients should avoid consuming grapefruit or grapefruit juice during this compound therapy, as it contains compounds that inhibit cytochrome P450 3A4 (CYP3A4) and P-glycoprotein, potentially increasing this compound exposure and the risk of adverse effects [4] [6] [5]. This interaction persists for several days after grapefruit consumption, necessitating complete avoidance rather than temporal separation from this compound dosing.
This compound demonstrates predictable pharmacokinetic properties that contribute to its clinical utility. After oral administration in the fasted state, the drug exhibits a dominant half-life of approximately 7 hours, supporting twice-daily dosing [3]. The therapeutic target for trough concentrations is typically maintained between 10-20 ng/mL to ensure efficacy while minimizing toxicity risks [3].
The pharmacokinetic profile of this compound shows dose-dependent characteristics, with the QTc interval prolongation observed at doses higher than the recommended therapeutic range for lupus nephritis [1]. This relationship underscores the importance of maintaining appropriate dosing and monitoring to prevent potential cardiotoxic effects.
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Clinical Context |
|---|---|---|
| Therapeutic Trough Concentration | 10-20 ng/mL | Target range for lupus nephritis treatment [3] |
| Half-life (t~1/2~) | ~7 hours | Supports twice-daily dosing regimen [3] |
| CE~50~ (Half-maximum effect concentration) | ~50 ng/mL | Potency indicator for immunosuppressive effect [3] |
| Hill Coefficient (H) | 1.3 | Indicates concentration-dependent effect on immune system [3] |
| Nephrotoxicity Threshold | >30 ng/mL | Level associated with increased renal toxicity risk [3] |
| New-onset Diabetes Threshold | >40 ng/mL | Level associated with increased diabetes risk [3] |
| Time to Peak Concentration (T~max~) | Not specified in results | Typically 1.5-2 hours for CNIs; requires verification for this compound |
This compound's pharmacodynamic profile demonstrates several advantages over traditional calcineurin inhibitors. The concentration-dependent immunosuppressive effect (Hill coefficient H = 1.3) allows for predictable response based on drug levels [3]. The calculated effect bisection time of 10 hours aligns well with the 12-hour dosing interval, ensuring continuous therapeutic coverage throughout the dosing period [3].
Compared to cyclosporine, this compound exhibits greater potency with a lower CE~50~ value (50 ng/mL vs. higher values for cyclosporine), indicating that half-maximal immunosuppressive effect is achieved at lower concentrations [3]. This enhanced potency, combined with a more favorable therapeutic window, contributes to this compound's improved efficacy and safety profile in lupus nephritis management.
Therapeutic drug monitoring and safety assessment are essential components of this compound therapy. Recent label updates based on the AURORA 2 extension study have modified monitoring requirements, with eGFR assessments recommended every two weeks for the first month of treatment, every four weeks through the first year, and quarterly thereafter [1]. This represents a significant reduction from previous requirements for monthly monitoring throughout therapy.
Blood pressure should be monitored regularly due to the risk of hypertension, and serum potassium should be assessed periodically to detect hyperkalemia [4] [1]. Neurological symptoms should be evaluated, as this compound shares with other CNIs the potential for neurotoxicity, including rare but serious conditions such as posterior reversible encephalopathy syndrome [1].
This compound is a substrate for both CYP3A4 and P-glycoprotein, making it susceptible to numerous drug interactions. Concomitant use with strong CYP3A4 inhibitors is contraindicated due to the significantly increased risk of nephrotoxicity [4] [1]. These medications include clarithromycin, ketoconazole, itraconazole, and several antiretroviral agents.
Conversely, drugs that induce CYP3A4 activity may reduce this compound concentrations, potentially leading to subtherapeutic levels and reduced efficacy. Such medications include rifampin, carbamazepine, and St. John's wort [6]. Additionally, this compound may slow the elimination of other drugs, potentially increasing their exposure and toxicity risk [6].
For researchers investigating food effects on this compound, a standardized single-dose, two-treatment, two-period, two-sequence crossover study is recommended. This design should include:
Accurate quantification of this compound concentrations requires validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with the following specifications:
Diagram 1: Experimental workflow for assessing food effects on this compound bioavailability illustrating the crossover study design, test conditions, sampling protocol, and analytical methodology for comprehensive food effect assessment.
Proper administration of this compound on an empty stomach is a critical factor in ensuring optimal pharmacokinetic exposure and therapeutic outcomes in lupus nephritis patients. The documented food effects necessitate strict adherence to dosing guidelines, requiring administration either 1 hour before or 2 hours after meals [4] [6] [2]. The drug's favorable pharmacokinetic profile, including a half-life of approximately 7 hours and concentration-dependent pharmacodynamics, supports the twice-daily dosing regimen when administered correctly [3].
The recent label updates incorporating long-term efficacy data from the AURORA 2 study provide evidence for sustained complete renal response through three years of treatment, reinforcing this compound's position as an important therapeutic option for lupus nephritis [7] [1]. The modified monitoring recommendations, with reduced frequency of eGFR assessments after the first year of treatment, align better with standard clinical practice while maintaining appropriate safety oversight [1].
For researchers and clinicians, understanding the mechanistic basis for food effects and implementing proper administration protocols are essential for maximizing the benefit-risk profile of this compound therapy. Future research directions should include further exploration of food effects across different patient populations, evaluation of specific food components on this compound absorption, and development of innovative formulations that may reduce food interactions.
For researchers and clinicians, understanding voclosporin's monitoring profile is crucial for study design and patient management.
The key safety monitoring parameters and their schedules are summarized in the table below.
| Monitoring Parameter | Recommended Schedule & Actions | Rationale & Key Considerations |
|---|
| Renal Function (eGFR) | Baseline, then: Every 2 weeks for 1st month, every 4 weeks through 1st year, quarterly thereafter [5]. Dose Reduction: >20% to <30% eGFR drop from baseline. Discontinuation: ≥30% eGFR drop from baseline [4] [5]. | this compound can cause acute/chronic nephrotoxicity. Dose-dependent; risk increased with other nephrotoxic drugs [4] [5]. | | Blood Pressure | Every 2 weeks for the 1st month, then as clinically indicated. Discontinue if >165/105 mmHg [5]. | Hypertension is a common adverse reaction due to vasoconstriction of afferent glomerular arterioles [4]. | | Serum Potassium | Monitor periodically [5]. | Hyperkalemia has been reported with CNIs and risk is increased with concomitant use of other agents that can raise potassium [5]. | | Neurotoxicity | Monitor for symptoms (tremor, headache, paresthesia, rare PRES) [4] [5]. | Like other CNIs, this compound may cause a spectrum of neurotoxicities [4]. | | Other Parameters | Monitor for infections, malignancies, and QT prolongation (at higher-than-approved doses) [5]. | Boxed warnings for immunosuppressants; QT effect is dose-dependent [5]. |
While routine TDM is not required for clinical use, precise bioanalytical methods are essential for pharmacokinetic studies during drug development. The following protocol details a validated method for quantifying this compound in human whole blood [6].
The table below summarizes the key instrument parameters.
| Parameter | Specification |
|---|---|
| HPLC Column | C18, 50 x 4.6 mm, 3.5 µm [6] |
| Mobile Phase | A: Water with 0.020 mM Sodium Acetate B: Acetonitrile with 0.020 mM Sodium Acetate [6] | | Gradient | Linear gradient from 70% B to 90% B over 2.0 minutes [6] | | Flow Rate | 1.2 mL/min [6] | | Injection Volume | 10 µL [6] | | Ionization Mode | Positive Electrospray (ESI+), monitoring sodium adducts [6] | | MS Transitions (MRM) | this compound: m/z 1202.0 → 1134.8 Internal Standard (D3-Voclosporin): m/z 1206.0 → 1138.8 [6] | | Dynamic Range | 1.0 - 200 ng/mL [6] |
This method has been validated according to FDA guidelines, demonstrating accuracy, precision, and a lack of significant matrix effects. The use of a deuterated internal standard corrects for variability in extraction efficiency and ionization [6].
This compound is a calcineurin inhibitor (CNI) with a dual mechanism of action, combining immunosuppressive and direct podocyte-stabilizing effects [4] [3]. The following diagram illustrates its key molecular pathways.
The diagram above shows the two primary pathways:
This compound represents an advancement in the calcineurin inhibitor class due to its predictable pharmacokinetics, which eliminates the burden of routine therapeutic drug monitoring. The clinical protocol mandates vigilant safety monitoring, particularly of renal function and blood pressure. The provided LC-MS/MS protocol offers a robust method for quantifying this compound concentrations, supporting its use in non-clinical pharmacokinetic and bioequivalence studies.
Voclosporin's approval for lupus nephritis was based on two pivotal trials: the phase 2 AURA-LV study and the phase 3 AURORA 1 study. Both were randomized, double-blind, placebo-controlled trials that evaluated the efficacy of this compound in combination with background therapy (mycophenolate mofetil and rapidly tapered low-dose steroids) against background therapy alone [1] [2].
The table below summarizes the primary and key secondary endpoints from these trials:
| Trial Name | Phase | Primary Endpoint (Week) | Complete Renal Response (CRR) Rate | Odds Ratio (OR) & P-value | Key Secondary Endpoints |
|---|
| AURA-LV [1] | 2b | CRR at 48 weeks | Low-dose VOC: 49% Placebo: 24% | OR: N/S p < 0.001 | Partial Renal Response (PRR) at 48 wks: 68% vs 48% (p=0.007) | | AURORA 1 [3] [2] | 3 | CRR at 52 weeks | VOC: 41% Placebo: 23% | OR: 2.65; 95% CI: 1.64-4.27 p < 0.0001 | CRR at 24 wks, PRR at 24/52 wks; time to UPCR reduction |
The primary endpoint in both trials was a composite Complete Renal Response at 52 weeks, defined by the following stringent criteria [2]:
This section outlines the core methodology for a Phase 3 clinical trial of this compound in active LN, modeled on the AURORA 1 trial [2] [4].
This compound is a novel calcineurin inhibitor (CNI) with a dual mechanism of action, contributing to its efficacy in LN.
Post-marketing safety analyses provide critical insights for risk management.
The following methodology is derived from the AURORA 1 and 2 clinical trials, which form the basis for voclosporin's approval [1] [2].
1. Study Design
2. Participant Eligibility
3. Concomitant Medication Protocol
4. Endpoint Adjudication A masked, independent Clinical Endpoints Committee adjudicates the primary endpoint of Complete Renal Response. The committee reviews UPCR, eGFR, steroid dosing, and use of rescue medications for each participant at predefined time points (e.g., 6 and 12 months) [1].
5. Biomarker and Safety Assessments
For a comprehensive analysis, researchers should consider these additional efficacy outcomes from the clinical program.
| Efficacy Measure | This compound Group Result | Control Group Result | Statistical Significance & Notes |
|---|---|---|---|
| CRR at 1 Year (Primary) | 40.8% [6] [2] | 22.5% [6] [2] | OR: 2.65; 95% CI: 1.64-4.27; P<0.001 [1] [2] |
| CRR in Proliferative LN (UPCR ≥3g/g) | 34% [1] | 11% [1] | OR: 4.43; 95% CI: 1.78->9.99; P=0.001 [1] |
| Partial Renal Response | 65% [1] | 51% [1] | Defined as ≥50% reduction in UPCR from baseline [1]. |
| Achievement of Deeper UPCR Targets | | | Post-hoc analysis showed more patients achieved lower UPCR targets [7]: • UPCR <0.4 g/g: 60.9% vs 37.1% • UPCR <0.2 g/g: 40.2% vs 23.6% • UPCR <0.1 g/g: 20.7% vs 9.0% | | Long-term eGFR Slope (AURORA 2) | -0.2 mL/min/1.73 m² per year [2] | -5.4 mL/min/1.73 m² per year [2] | Demonstrates significant preservation of kidney function with this compound over 3 years [2]. |
A critical concern with calcineurin inhibitors is nephrotoxicity. A dedicated biomarker sub-study from AURORA 1 confirmed that the addition of this compound did not result in significant changes from baseline in normalized urinary concentrations of pro-fibrotic biomarkers (KIM-1, TGF-β1, MCP-1, NGAL) compared to the control arm. This provides strong evidence that this compound's mechanism does not induce the kidney injury and fibrosis associated with traditional CNIs [5] [4].
The diagram below illustrates the workflow for assessing renal response in a clinical trial setting, integrating the key criteria and protocols described.
This section details the standardized protocol used in the pivotal AURORA 1 and 2 trials [1] [2].
The following table outlines the triple therapy dosing regimen.
| Medication | Dosing Regimen | Administration Details |
|---|---|---|
| Voclosporin | 23.7 mg orally, twice daily [3] [2] | Take on an empty stomach, either 1 hour before or 2 hours after a meal [4]. |
| Mycophenolate Mofetil (MMF) | Target dose of 2 g/day [1] [2] | Used as background immunosuppressive therapy. |
| Glucocorticoids | - Induction: Intravenous methylprednisolone for 2 days, then oral prednisone (20-25 mg/day) starting on Day 3.
This compound's efficacy stems from its dual mechanism targeting both immune activation and direct kidney protection, as illustrated below.
The diagram shows this compound exerts its effects by:
Real-world data shows this compound is used with other biologics for a multi-targeted approach.
Although therapeutic drug monitoring is not routinely required for this compound due to its stable pharmacokinetics [5], a highly sensitive LC-MS/MS method for quantifying this compound in dried blood spots (DBS) has been developed for remote monitoring or pharmacokinetic studies [7].
Experimental Workflow for DBS LC-MS/MS Quantification [7]:
The robust clinical trial and real-world evidence supports this compound-based triple therapy as a highly effective protocol for achieving deep and rapid proteinuria reduction in lupus nephritis. Its dual mechanism and steroid-sparing design offer a valuable strategy for preserving long-term kidney function.
For clinical management, monitoring focuses on safety, tolerability, and efficacy. The following table summarizes the key laboratory parameters based on the current prescribing information and post-marketing surveillance [1] [2] [3].
| Monitoring Parameter | Baseline Assessment | Ongoing Monitoring Frequency | Notes / Rationale |
|---|
| Estimated Glomerular Filtration Rate (eGFR) | Required | • Every 2 weeks for the first month • Every 4 weeks through the first year • Quarterly after the first year [3] | Like other calcineurin inhibitors, this compound may cause acute or chronic nephrotoxicity [2]. | | Urine Protein-to-Creatinine Ratio (UPCR) | Required | Regularly to assess renal response | Reduction in UPCR is a key efficacy endpoint [4]. | | Serum Potassium | Required | Periodically | Hyperkalemia, which may be serious, has been reported [2]. | | Blood Pressure | Required | Regularly; check every 2 weeks for the first month [2] | Hypertension is a common adverse reaction and may require treatment [1] [2]. | | Drug-Drug Interactions | Screen for concomitant medications | Prior to initiating and during treatment | Contraindicated with strong CYP3A4 inhibitors. Avoid QTc-prolonging drugs due to dose-dependent QTc prolongation risk [2]. | | Other Safety Labs (e.g., CBC, LFTs) | As clinically indicated | As clinically indicated | For monitoring overall health and immunosuppression-related risks. |
In addition to the parameters above, clinicians must remain vigilant for several boxed warnings and important safety risks associated with immunosuppressants, including [2] [3]:
For TDM, a robust analytical method is required. The following protocol is adapted from a validated LC-MS/MS method for quantifying this compound in human whole blood [5].
The described method has been validated according to FDA guidelines with the following performance [5]:
The workflow for the analytical protocol is summarized below.
Understanding the drug's properties is essential for designing a rational monitoring protocol.
The following table summarizes critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters derived from clinical studies [6].
| Parameter | Value / Description | Clinical Relevance |
|---|---|---|
| Bioavailability (F) | ~50% (predicted) | Similar to conventional cyclosporine; affected by food. |
| Trough Concentration (C~trough~) | 10 - 20 ng/mL | Target range for lupus nephritis therapy [6]. |
| Apparent Clearance (Cl/F) | 60 L/h | Inter-individual variability necessitates monitoring. |
| Half-Life (T~1/2~) | ~7 hours (effect-indicative) | Supports twice-daily (q12h) dosing [6]. |
| Protein Binding | ~97% | High binding to plasma proteins and red blood cells. |
| Metabolism | Primarily hepatic via CYP3A4 | High potential for drug-drug interactions [6]. |
| PD Effect (CE~50~) | ~50 ng/mL | Concentration producing half-maximum immunosuppressive effect [6]. |
This compound's efficacy in LN stems from a dual mechanism of action, which is illustrated in the following pathway diagram.
The following table summarizes the incidence of hypertension associated with voclosporin (at the recommended dose of 23.7 mg twice daily) from key clinical trials [1]:
| Source / Population | Incidence with this compound + MMF + LDS | Incidence with Control (Placebo + MMF + LDS) | Reporting Period |
|---|---|---|---|
| Integrated AURA-LV & AURORA 1 (Phase 2 & 3) | 19% | 9% | 48/52 weeks |
| AURORA 2 (Extension Study) | Rates were comparable to the first year (AURORA 1) | Up to 3 years |
For researchers designing clinical protocols or safety studies, the following monitoring and management strategy is recommended based on the prescribing information [2].
Monitoring Schedule:
Dose Modification & Discontinuation Criteria:
Understanding the underlying mechanism is crucial for troubleshooting and developing mitigation strategies.
The diagram below illustrates the proposed mechanism by which this compound contributes to hypertension.
Q1: What is the primary method for monitoring renal function in patients or animal models treated with this compound? The primary method for monitoring renal toxicity is through serial measurements of the estimated Glomerular Filtration Rate (eGFR) [1] [2]. Regular monitoring is crucial for the safe use of this compound.
Q2: What are the specific eGFR thresholds for this compound dose adjustment? Dose adjustments are based on the confirmed percentage reduction in eGFR from the patient's baseline. The following table summarizes the protocol [2]:
| Confirmed eGFR Reduction from Baseline | Recommended Action | | :------------------------------------ | :----------------- | | ≥ 30% | Stop this compound. May restart at a lower dose upon eGFR recovery. | | >20% and <30% | Reduce dose by 7.9 mg twice daily. Re-test within 2 weeks; if not recovered, reduce further by 7.9 mg twice daily. | | ≤ 20% | Maintain current dose and continue monitoring. | | Note: If eGFR remains ≥ 60 mL/min/1.73 m², no action is required, regardless of the percentage change. [2] |
Baseline eGFR should be established before treatment initiation, with assessments every two weeks for the first month and every four weeks thereafter [2].
Q3: Why is creatinine used, and what are the key assay methods? Creatinine is a waste product of muscle metabolism that healthy kidneys filter out of the blood. Serum creatinine levels and derived eGFR are standard, indirect markers of kidney function [3].
The most common assay is the Jaffe method, an alkaline picrate reaction that is simple and cost-effective but can be interfered with by non-creatinine chromogens (e.g., glucose, acetone) [4]. Enzymatic methods offer greater specificity and are increasingly used, particularly in research settings where precision is critical [4].
Q4: What are the proposed mechanisms behind this compound's renal toxicity? this compound-induced renal toxicity involves hemodynamic and structural components:
The following diagram illustrates these mechanisms and the protective role of Inmt:
Q5: What is a key experimental finding regarding protection against this compound overdose? A 2025 basic research study identified that overexpression of indolethylamine N-methyltransferase (Inmt) in the renal proximal tubules protected against structural damage and AKI induced by high-dose this compound [5].
| Issue & Potential Cause | Investigation & Experimental Steps |
|---|
| Unexpected drop in eGFR in a model • Hemodynamic effect (expected, dose-dependent). • Direct tubular toxicity. | 1. Confirm timing: Acute drops may be hemodynamic [1]. 2. Histopathology: Look for tubular injury, apoptosis [5]. 3. Biomarker Analysis: Measure markers of oxidative stress or Inmt expression levels [5]. | | High variability in creatinine measurements • Interference in the Jaffe assay. | 1. Validate Assay: Compare Jaffe with a more specific enzymatic method [4]. 2. Document Conditions: Note sample hemolysis, bilirubin levels, or other drugs that can interfere with the Jaffe reaction [4]. | | Loss of drug efficacy in a study • Drug interaction inducing this compound metabolism. | 1. Review Coadministered Drugs: Check for co-administered strong CYP3A4 inducers (e.g., rifampin), which can drastically reduce this compound exposure [6]. 2. Pharmacokinetic Analysis: Measure drug trough levels to confirm reduced exposure [7] [6]. |
The discovery of Inmt's role opens new avenues for investigating biomarkers and therapeutic strategies. Future research could focus on:
The table below summarizes the quantitative effects and clinical recommendations for co-administering voclosporin with various types of CYP3A4 inhibitors.
| Inhibitor Category | Example Drugs | Effect on this compound Exposure | Clinical Recommendation |
|---|
| Strong Inhibitors | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir [1] [2] | ↑ Cmax: 6.4-fold ↑ AUC: 18-fold [3] [4] | Contraindicated. Coadministration is avoided due to a significant increase in the risk of acute and/or chronic nephrotoxicity [5] [1]. | | Moderate Inhibitors | Verapamil, Diltiazem, Fluconazole, Erythromycin [6] [5] [2] | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold (for verapamil) [3] [4] | Dosage reduction required. Reduce this compound to 15.8 mg in the morning and 7.9 mg in the evening [5] [1] [2]. | | Mild Inhibitors | Not specified in results | Expected mild increase | No dosage adjustment is necessary [2]. | | Food Interaction | Grapefruit products | Decreased metabolism and increased exposure [7] [1] | Patients should avoid eating grapefruit or drinking grapefruit juice while taking this compound [7] [5] [1]. |
Understanding the mechanistic basis and experimental evidence for these interactions is fundamental for research and troubleshooting.
The following diagram illustrates the metabolic pathway and sites of interaction for this compound.
For researchers designing studies or troubleshooting, here are the key experimental and clinical management points.
What are the most common GI side effects observed in clinical trials? In the phase 3 AURORA 1 trial and its continuation (AURORA 2), the most frequently reported GI adverse reactions in patients taking voclosporin (23.7 mg twice daily) with background therapy were diarrhea, upper abdominal pain, dyspepsia (indigestion), and abdominal pain [1]. The table below summarizes the incidence of these events.
What is the incidence of these GI effects? The following table quantifies the incidence of GI adverse reactions from the integrated safety analysis of the AURORA clinical trials [1].
| Adverse Reaction | This compound + MMF + LDS (n=267) | Placebo + MMF + LDS (n=266) |
|---|---|---|
| Diarrhea | 19% | 13% |
| Upper Abdominal Pain | 7% | 2% |
| Dyspepsia | 6% | 3% |
| Abdominal Pain | 5% | 2% |
| Nausea | Reported [2] | Reported [2] |
| Vomiting | Reported [2] | Reported [2] |
For researchers designing studies or investigating mechanisms, the following context is crucial.
For professionals developing monitoring protocols or managing clinical trials, consider these points.
The table below summarizes the key neurological side effects of voclosporin for easy comparison.
| Adverse Event | Frequency Category | Reported Incidence & Characteristics | Onset & Clinical Context |
|---|---|---|---|
| Headache | Very Common (≥10%) | Frequently reported in clinical trials [1] [2]. A 2025 post-marketing study (n=4,013 reports) identified it as a top signal (ROR=3.79) [3]. | Onset varies; part of a spectrum of nervous system disorders [3]. |
| Tremor | Common (1-10%) | Reported in 1-10% of patients in clinical trials [1] [2]. A 2025 real-world study also confirmed a significant safety signal [4]. | Can manifest as trembling or shaking of hands or feet [1]. |
This compound is a novel calcineurin inhibitor (CNI) that exerts its immunosuppressive effects by binding to cyclophilin A within T-cells. This drug-cyclophilin complex inhibits the phosphatase activity of calcineurin, which prevents the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T-cells (NFAT). The inhibition of NFAT-driven transcription blocks the expression of early cytokines, such as interleukin-2 (IL-2), thereby suppressing T-cell activation and proliferation [2] [5].
The following diagram illustrates this primary mechanism and its link to neurological side effects.
The exact biological pathway leading from calcineurin inhibition to neurological symptoms like headache and tremor is not fully elucidated. However, it is a class effect observed with CNIs. More serious neurotoxicity, such as Posterior Reversible Encephalopathy Syndrome (PRES), has also been reported with this compound, presenting with symptoms like headache, seizures, visual disturbances, and confusion [1] [2].
For your experimental design, the methodology from the pivotal Phase 3 AURORA 1 trial provides a robust reference for monitoring these adverse events [6].
Voclosporin is a novel calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis (LN) in adults, used in combination with background immunosuppressive therapy [1] [2]. Its immunosuppressive effect, which underlies its efficacy and associated infection risk, is mediated through the inhibition of T-cell activation.
The following diagram illustrates the key signaling pathway through which this compound exerts its immunosuppressive effect:
The immunosuppressive action of this compound, while therapeutic, inherently increases the risk of infections. The table below summarizes key safety data related to infections and other relevant adverse events from pivotal clinical trials.
| Adverse Event | Incidence (this compound + MMF + LDS) [5] | Incidence (Placebo + MMF + LDS) [5] | Notes |
|---|---|---|---|
| Any Infection | Most common AE reported | Most common AE reported | Includes bacterial, viral, fungal, and protozoal infections [5]. |
| Serious Infections | Increased risk (class effect) | Increased risk (class effect) | Boxed Warning: Serious infections may lead to hospitalization or death [5]. |
| Urinary Tract Infection | 10% | 6% | |
| Upper Abdominal Pain | 7% | 2% | |
| Mouth Ulceration | 4% | 1% | Can be a sign of immunosuppression. |
| Decreased GFR | 26% | 9% | Usually dose-dependent; monitor eGFR regularly [1] [5]. |
| Hypertension | 19% | 9% | Monitor blood pressure regularly [5]. |
| Neurotoxicity | Tremor: 3% Headache: 15% | Tremor: 1% Headache: 8% | Spectrum includes tremor, paresthesia, headache, and rare serious events like PRES [1] [5]. |
Long-Term Safety Profile:
For researchers designing non-clinical or clinical studies, understanding the management protocols derived from clinical trials is crucial.
The approved dosing regimen for this compound in adults with active LN is 23.7 mg twice daily (approximately 12 hours apart) orally on an empty stomach [1] [6] [2]. The following workflow outlines standard clinical dose adjustment principles based on renal function and drug interactions:
Key Experimental Considerations:
Proactive management is critical for mitigating infection risk in patients receiving this compound.
Pre-Treatment Screening:
Vaccination Strategy:
Routine Monitoring & Patient Counseling:
This compound represents an advance in LN treatment with its targeted mechanism and more predictable pharmacokinetics [4]. However, its immunosuppressive mechanism inherently carries a class-related risk of infections and malignancies [5].
For the research and development community, the key takeaways are:
The table below summarizes the quantitative data from a pharmacovigilance study that identified menstrual disorder as a significant adverse event signal [1] [2] [3].
| Adverse Event (Preferred Term) | Case Reports (n) | ROR | 95% CI Lower Limit | Data Source & Period |
|---|---|---|---|---|
| Menstrual disorder | 7 | 5.82 | > 1.0 | FAERS database (2021 Q1 - 2024 Q2) |
| Acute pulmonary oedema | 3 | 4.16 | > 1.0 | FAERS database (2021 Q1 - 2024 Q2) |
Key Findings for Researchers [1] [2]:
The identified signal was generated through a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database. Here is the detailed methodology [1] [2]:
1. Data Extraction and Cleaning
"this compound" and its trade name "LUPKYNIS".2. Adverse Event Coding and Classification
3. Statistical Analysis: Disproportionality Analysis
ROR = (a/c) / (b/d)a = number of reports with this compound and the specific AE (e.g., menstrual disorder)b = number of reports with other drugs and the specific AEc = number of reports with this compound and other AEsd = number of reports with other drugs and other AEsThe following diagram illustrates the logical workflow of the disproportionality analysis used in this study to detect the safety signal.
An analysis of the US FDA Adverse Event Reporting System (FAERS) database from 2021 to 2024 identified acute pulmonary edema as a positive safety signal for voclosporin. The key details are summarized in the table below [1].
| Signal Metric | Value |
|---|---|
| Reporting Odds Ratio (ROR) | 4.16 |
| Number of Case Reports | 3 |
This signal was among those not previously listed on the drug's official label, indicating a potentially new and unexpected adverse reaction observed in real-world use [1]. The ROR value of 4.16 suggests a statistically significant association, meaning that reports of acute pulmonary edema were over 4 times more likely to be associated with this compound than with other drugs in the database.
The identified signal should be considered in the context of the drug's known mechanism of action and existing research.
For researchers investigating this adverse event, the following approaches and frequently asked questions may be helpful.
Detailed Methodology for Pharmacovigilance Signal Detection
The primary evidence for this signal comes from a disproportionality analysis of the FAERS database. The core methodology is as follows [1]:
Frequently Asked Questions (FAQs)
Q1: How strong is the evidence linking this compound to acute pulmonary edema?
Q2: What is the typical time to onset for adverse events with this compound?
Q3: Are there other notable adverse events I should consider in my research?
| Category | Specific Manifestations |
|---|---|
| Common Symptoms [1] [2] [3] | Headache, nausea, vomiting, tremors, lethargy, weakness, fast/irregular heartbeat, infections, rash (urticaria) |
| Nervous System Effects [1] [4] | Tremors, paresthesia (tingling/numbness), seizures, mental status changes, signs of Posterior Reversible Encephalopathy Syndrome (PRES) |
| Laboratory Abnormalities [1] [2] | Increased blood urea nitrogen (BUN), elevated serum creatinine, decreased estimated glomerular filtration rate (eGFR), elevated alanine aminotransferase (ALT) |
| Electrolyte Imbalances [1] [3] | Hyperkalemia (high blood potassium) |
There is no specific antidote for this compound overdose. Management is supportive and focuses on addressing symptoms and mitigating organ toxicity [2].
The diagram below outlines the core clinical management workflow following a suspected this compound overdose, highlighting key monitoring parameters and therapeutic goals.
This compound Overdose Clinical Management Workflow
The table below summarizes the core quantitative differences between voclosporin and cyclosporine.
| Parameter | This compound | Cyclosporine | Key Implications |
|---|---|---|---|
| Structural Difference | Addition of a methyl group to aminoacid-1 residue [1] [2] | Parent molecule structure [1] | Enhanced metabolic stability & potency for this compound [1] |
| In Vitro Potency (EC/IC₅₀) | 2-4 fold lower than Cyclosporine [1] [2] | Reference compound [1] | This compound is more potent [1] |
| Typical Oral Dose | 23.7 mg twice daily (in Lupus Nephritis) [3] [4] | 200-600 mg once daily [1] | This compound is used at a much lower dose [1] |
| Bioavailability (F) | ~50% (predicted) [3] [4] | 57%-89% (highly variable) [5] | More predictable exposure with this compound [2] |
| Apparent Clearance (CL/F) | 60 L/h [3] [4] | Highly variable [5] [6] | Lower variability with this compound |
| Apparent Volume of Distribution (Vd/F) | 2154 L [3] [4] | 0.9 - 4.8 L/kg (highly variable) [5] | Different tissue distribution profiles [1] |
| Half-Life (T₁/₂) | Complex, dose-dependent: ~3-7h (dominant, low dose); ~30h (terminal) [3] [4] | Multi-compartmental, complex [5] | This compound's dominant half-life supports twice-daily dosing [3] |
| Protein Binding | ~97% [3] [4] | ~80% (to lipoproteins) [5] | High for both, but different binding profiles |
| Metabolism | Primarily CYP3A4 [3] [4] | Primarily CYP3A [5] | Both susceptible to CYP3A4-based drug interactions |
| Food Effect | Decreases bioavailability [3] [4] | Variable and complex effect [5] | This compound should be taken consistently with/without food |
| Key Efficacy PD Parameter (CE₅₀) | ~50 ng/mL for immunosuppression [3] [4] | Not specified in search results | Defines target concentration for effect |
| Therapeutic Trough Target | 10-20 ng/mL (in Lupus Nephritis) [3] [4] | 200-600 ng/mL (varies by indication) [1] [7] | This compound requires lower systemic exposure |
Both drugs are calcineurin inhibitors (CNIs) with a shared core mechanism but key differences in distribution that drive their distinct clinical profiles.
Both this compound and cyclosporine exert their immunosuppressive effects by inhibiting the T-cell activation pathway, as illustrated below.
However, their pharmacokinetic dispositions differ significantly. Analysis shows that cyclosporine, administered at a 10-fold higher dose, achieves higher plasma levels and penetrates more deeply into peripheral tissues. This leads to stronger immunosuppression in diseases like psoriasis but also increases the risk of off-target effects in tissues like the kidneys and heart. In contrast, the lower dose and non-linear pharmacokinetics of this compound result in preferential calcineurin inhibition within and near the blood circulation, leading to a different efficacy and safety profile [1].
The distinct PK/PD profiles of these drugs inform their optimal clinical use.
| Trial / Data Source | Treatment Arm | Complete Renal Response (CRR) Rate | Notes & Secondary Outcomes |
|---|---|---|---|
| AURORA 1 (1-year data) [1] [2] | This compound + MMF + Steroids | 40.8% at 1 year | UPCR ≤0.5 mg/mg, stable eGFR, low-dose steroids, no rescue medication [3]. |
| Placebo + MMF + Steroids | 22.5% at 1 year | ||
| AURORA 1 (Post-hoc, Severe LN) [2] | This compound + MMF + Steroids | 46.8% at 1 year | Patients with severe Class III/IV LN (with/without Class V) and UPCR ≥3 mg/mg. |
| Placebo + MMF + Steroids | 21.6% at 1 year | ||
| AURORA 2 (3-year data) [4] [2] | This compound + MMF + Steroids | 50.9% at 3 years | Sustained efficacy over long-term treatment [4]. |
| Placebo + MMF + Steroids | 39.0% at 3 years | ||
| Real-World Standard Care (AMP Study) [5] | Standard of Care Only | 22.2% at 1 year | Real-world cohort data for context; CRR defined as UPCR <0.5, normal/stable creatinine, and prednisone ≤10 mg/day. |
The data in the table above is derived from rigorous, randomized controlled trials. Here is a detailed overview of their methodologies.
The AURORA program provides the most robust evidence for this compound's efficacy and safety.
The Accelerating Medicines Partnership (AMP) study provides a benchmark for standard-of-care outcomes in a real-world US population [5].
This compound is a novel calcineurin inhibitor (CNI) with a unique mechanism that provides a dual therapeutic effect in lupus nephritis, as illustrated below.
The diagram above shows two key pathways:
While demonstrating superior efficacy, this compound's safety profile is a key consideration for researchers and clinicians.
The following data summarizes the primary findings from the AURA-LV Phase 2 clinical trial, which compared two doses of voclosporin against a placebo, all in combination with mycophenolate mofetil and corticosteroids [1].
| Parameter | Low-Dose this compound (23.7 mg BID) | High-Dose this compound (39.5 mg BID) | Placebo |
|---|---|---|---|
| Primary Endpoint: Complete Renal Remission (CRR) at Week 24 | 32.6% (29/89) | 27.3% (24/88) | 19.3% (17/88) |
| Key Secondary Endpoint: CRR at Week 48 | Significantly greater than placebo (persisted) | Significantly greater than placebo | - |
| Serious Adverse Events | More | More | Fewer |
| Deaths | 11.2% | 2.3% | 1.1% |
Trial Design Summary: AURA-LV was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial. A total of 265 subjects with active lupus nephritis were recruited across 79 centers in 20 countries and randomized to one of the three treatment groups for 48 weeks [1].
This compound is a novel calcineurin inhibitor (CNI) with a dual mechanism of action, combining immunosuppression with a direct protective effect on kidney cells [2] [3] [4].
The diagram below illustrates the signaling pathway and how this compound intervenes.
As shown, this compound exerts its effects by:
This compound has distinct pharmacological and safety characteristics compared to older calcineurin inhibitors.
| Feature | Description | Clinical Implication |
|---|---|---|
| Chemical Structure | Analog of cyclosporine A with a single carbon extension on amino acid-1 [3] [4]. | Increased binding affinity to cyclophilin and more potent calcineurin inhibition [4]. |
| Pharmacokinetics | Consistent and predictable metabolism; exhibits dose-proportional drug levels [3]. | Therapeutic drug monitoring is not required, unlike for cyclosporine or tacrolimus [4]. |
| Common Adverse Events | Hypertension, headache, nausea, diarrhea, reduced eGFR, tremor [1] [5] [3]. | Consistent with class effects of CNIs, but some studies suggest hypertension may be less severe [4]. |
| Serious Risks | Nephrotoxicity, neurotoxicity, serious infections, malignancies; includes a black box warning for the latter two [5] [3]. | Requires careful patient monitoring and management of drug interactions. |
| Drug Interactions | Metabolized by CYP3A4; also an inhibitor of P-glycoprotein (P-gp) [3]. | Co-administration with strong CYP3A4 inducers/inhibitors or P-gp substrates requires caution/dose adjustment [3]. |
| Trial Metric | AURORA 1 (52-week) Results [1] [2] | AURORA 2 (Long-term Extension) Context |
|---|---|---|
| Primary Efficacy Endpoint | Renal response at 52 weeks | Long-term renal function stability |
| Voclosporin Group | 40.8% | Continued treatment with this compound |
| Control Group | 22.5% (standard of care alone) | Switched to this compound from placebo |
| Statistical Significance | Yes (p<0.001) | - |
| Key Secondary Endpoint | Achievement of UPCR < 0.4 g/g | - |
| This compound Group | 60.9% of participants | - |
| Control Group | 37.1% of participants | - |
| Safety Profile | Comparable rate of adverse events (AEs) between groups. Most common AEs include hypertension and reduced eGFR [3]. | eGFR remained stable throughout the 3-year AURORA 2 study [2]. |
The robust data from the AURORA program comes from a well-designed clinical trial. Here are the key methodological details:
This compound is a novel calcineurin inhibitor (CNI) with a dual mechanism of action that targets both immune and podocyte pathways in lupus nephritis.
The following diagram illustrates this dual pathway:
As the diagram shows, this compound's efficacy stems from a two-pronged mechanism [3]:
For researchers, several properties of this compound are of particular interest from a drug development standpoint:
| Outcome Measure | Low-Dose Voclosporin (23.7 mg BID) | High-Dose this compound (39.5 mg BID) | Placebo (with MMF & Steroids) |
|---|---|---|---|
| Primary Endpoint: Complete Renal Remission (CRR) at Week 24 [1] | 32.6% (29/89) | 27.3% (24/88) | 19.3% (17/88) |
| CRR at Week 48 (Secondary Endpoint) [1] | Significantly greater than placebo (precise % not stated) | Significantly greater than placebo (precise % not stated) | Baseline comparator |
| Serious Adverse Events (SAEs) [1] | More than placebo | More than placebo | Fewer |
| Deaths [1] | 11.2% (10/89) | 2.3% (2/88) | 1.1% (1/88) |
For researchers interpreting these results, a detailed understanding of the trial's design is critical.
The AURA-LV data should be viewed as a foundational proof-of-concept that informed the subsequent successful Phase 3 program.
Figure 1: Mechanism of Action of this compound. This compound forms a complex with cyclophilin A that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key step in the transcription of pro-inflammatory cytokines and T-cell activation [4] [6].
Later analyses pooled data from AURA-LV and the Phase 3 AURORA 1 study, providing a more robust picture of this compound's value. A post-hoc analysis against the EULAR/ERA treatment targets showed that this compound significantly increased the likelihood of achieving early and deep proteinuria reduction, a key predictor of long-term renal outcomes [2].
The AURA-LV study was a pivotal dose-finding trial that proved the concept of adding low-dose this compound to background therapy for lupus nephritis. Its findings paved the way for the confirmatory Phase 3 AURORA 1 trial and highlight the importance of targeted, dual-mechanism agents in managing this serious condition.
The table below summarizes key efficacy and safety outcomes for various induction treatments, based on a Bayesian NMA of randomized controlled trials (RCTs) [1].
| Treatment Regimen | Complete Remission (Odds Ratio vs. Monotherapy) | Rank for Efficacy (SUCRA score) | Rank for Safety (SUCRA score) |
|---|---|---|---|
| Tacrolimus + MMF | OR 2.85 (95% CrI 1.87-4.39) [1] | 1st (0.942) [1] | 3rd (0.081) [1] |
| Voclosporin + MMF | More effective than monotherapy; OR 1.43 vs. Tacrolimus+MMF (95% CrI 0.80-2.57) [1] | 2nd (0.558) [1] | 2nd (0.517) [1] |
| MMF or Cyclophosphamide (Monotherapy) | Reference [1] | 3rd (0.001) [1] | 1st (0.903) [1] |
Key insights from the table:
A more recent (2025) frequentist NMA with high-certainty evidence confirms that This compound combined with mycophenolic acid analogs (MPAA, e.g., MMF) significantly increases the rate of complete renal response compared to MPAA alone [2].
The findings of the NMAs are supported by individual phase 3 clinical trials.
Understanding the methodology is crucial for interpreting NMA results. The following diagram illustrates the core workflow and logical structure of an NMA.
Key Methodological Steps [5]:
The following diagram illustrates a simplified evidence network based on the included NMA, showing available direct comparisons and connections for indirect evidence [1].
Interpreting the diagram:
The following table summarizes the key cost-effectiveness metrics for this compound from a US healthcare perspective, based on an updated 2024 analysis that used the Institute for Clinical and Economic Review (ICER) model [1] [2].
| Analysis Population | Incremental Cost per QALY | Incremental Cost per evLYG | ICER Willingness-to-Pay Threshold |
|---|---|---|---|
| Overall LN Population | $88,076 | $77,643 | $150,000 per QALY |
| Black, Hispanic, and Latino Subpopulation | $77,435 | $67,828 | $150,000 per QALY |
This analysis demonstrates that this compound is considered a cost-effective treatment option, as its cost per QALY and evLYG are substantially below the common willingness-to-pay benchmark of $150,000 [1] [3] [2]. The model incorporated the 2023 drug price, real-world healthcare costs, and data on treatment duration for non-responders [1].
This compound's cost-effectiveness is supported by its clinical performance. The data below primarily compares a this compound-based regimen to a placebo control group receiving background immunosuppressive therapy (mycophenolate mofetil and rapidly tapered low-dose steroids).
| Parameter | This compound + MMF + Steroids | Placebo + MMF + Steroids | Source (Trial) |
|---|---|---|---|
| Complete Renal Response at 52 weeks | 41% (73/179 patients) | 23% (40/178 patients) | [4] (AURORA 1) |
| Odds Ratio for Renal Response | 2.65 (95% CI: 1.64-4.27) | - | [4] (AURORA 1) |
| Long-Term Efficacy | Sustained complete renal response and preserved kidney function over 3 years | - | [5] (AURORA 2) |
| Serious Adverse Events | 21% (37/178 patients) | 21% (38/178 patients) | [4] (AURORA 1) |
| Most Frequent Serious Infection | Pneumonia (4%) | Pneumonia (4%) | [4] (AURORA 1) |
| Mortality (during study) | <1% (1 patient) | 3% (5 patients) | [4] (AURORA 1) |
A direct head-to-head clinical trial comparing this compound to other CNIs like cyclosporine or tacrolimus is not available. However, a recent case report and review literature suggest potential advantages:
The core of the cost-effectiveness data comes from the Lupus Nephritis Cost-Effectiveness Model (LN CEM) developed by ICER [1] [2].
This compound is a novel, second-generation calcineurin inhibitor (CNI) with a dual mechanism of action in lupus nephritis [7] [3]. The following diagram illustrates its cellular pathway:
While the search results provide a robust analysis of this compound's standalone profile, they do not contain full, direct cost-effectiveness or clinical comparisons against all relevant active alternatives like tacrolimus or belimumab. The ICER assessment from 2021 evaluated both this compound and belimumab but did not provide a direct head-to-head comparison in its publicly available summary [8].
To complete a comprehensive comparison guide, you may need to conduct further targeted searches for: